5-Chloropentanoic anhydride 5-Chloropentanoic anhydride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18775759
InChI: InChI=1S/C10H16Cl2O3/c11-7-3-1-5-9(13)15-10(14)6-2-4-8-12/h1-8H2
SMILES:
Molecular Formula: C10H16Cl2O3
Molecular Weight: 255.13 g/mol

5-Chloropentanoic anhydride

CAS No.:

Cat. No.: VC18775759

Molecular Formula: C10H16Cl2O3

Molecular Weight: 255.13 g/mol

* For research use only. Not for human or veterinary use.

5-Chloropentanoic anhydride -

Specification

Molecular Formula C10H16Cl2O3
Molecular Weight 255.13 g/mol
IUPAC Name 5-chloropentanoyl 5-chloropentanoate
Standard InChI InChI=1S/C10H16Cl2O3/c11-7-3-1-5-9(13)15-10(14)6-2-4-8-12/h1-8H2
Standard InChI Key PQPUKJABODCPQZ-UHFFFAOYSA-N
Canonical SMILES C(CCCl)CC(=O)OC(=O)CCCCCl

Introduction

Structural and Chemical Properties

Molecular Architecture

5-Chloropentanoic anhydride (CAS 1802522-36-6) is a symmetrical anhydride formed via the dehydration of two molecules of 5-chloropentanoic acid (C₅H₉ClO₂) . The chlorine atom at the terminal carbon of the pentanoyl chain enhances electrophilicity at the carbonyl carbon, facilitating reactions with nucleophiles such as amines, alcohols, and water . Its molecular formula, C₁₀H₁₆Cl₂O₃, reflects the dimeric structure common to acid anhydrides.

Property5-Chloropentanoic Anhydride5-Chloropentanoic Acid
Molecular FormulaC₁₀H₁₆Cl₂O₃C₅H₉ClO₂
Molecular Weight (g/mol)265.14136.58
Boiling Point (°C)~245 (estimated)230.9
Density (g/cm³)~1.3 (estimated)1.2

Synthesis Methodologies

Patent-Protected Innovations

A 2013 Chinese patent (CN103193615A) outlines a safer, cost-effective pathway avoiding toxic reagents like sodium hydride or potassium cyanide . The process involves three stages:

  • Alkylation of Diethyl Malonate: Reacting 1-bromo-3-chloropropane with diethyl malonate in the presence of potassium carbonate yields diethyl 2-(3-chloropropyl)malonate.

  • Acidic Hydrolysis: Refluxing the alkylated malonate in acidic aqueous solution produces 5-chlorovaleric acid.

  • Anhydride Formation: Treating 5-chlorovaleric acid with thionyl chloride (SOCl₂) generates 5-chloropentanoic anhydride via dehydration .

Reactivity and Applications

Nucleophilic Acyl Substitutions

The anhydride’s electrophilic carbonyl carbons participate in reactions with:

  • Amines: Forming amides and releasing carboxylic acid byproducts.

  • Alcohols: Producing esters, useful in polymer and fragrance synthesis.

  • Water: Hydrolyzing back to 5-chloropentanoic acid, a reaction mitigated by anhydrous conditions .

Compared to acetic anhydride, 5-chloropentanoic anhydride exhibits moderated reactivity due to the electron-withdrawing chlorine atom, making it suitable for stepwise syntheses requiring controlled acylations .

Industrial and Research Applications

  • Pharmaceutical Intermediates: Serves in synthesizing prodrugs and active pharmaceutical ingredients (APIs) where chlorine incorporation enhances bioavailability.

  • Polymer Chemistry: Acts as a cross-linking agent in polyesters and polyamides, imparting thermal resistance.

  • Agrochemicals: Utilized in chlorinated pesticide formulations, leveraging its stability under environmental conditions .

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